2-Amino-4-(1-trityl-1H-imidazol-4-yl)butanenitrile
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Overview
Description
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is a chemical compound known for its unique structure and properties It features a trityl-protected imidazole ring attached to a butyronitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the butyronitrile moiety. One common method involves the reaction of trityl-protected imidazole with a suitable butyronitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves its interaction with specific molecular targets and pathways. The trityl-protected imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The butyronitrile moiety may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1-Tritylimidazol-4-yl) Propionaldehyde: Features a similar trityl-protected imidazole ring but with a propionaldehyde moiety instead of butyronitrile.
4-(1-Tritylimidazol-4-yl)butanoic acid: Contains a butanoic acid group instead of butyronitrile, offering different reactivity and applications.
Uniqueness
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trityl-protected imidazole ring provides stability and selectivity in reactions, while the butyronitrile moiety offers versatility in synthetic applications.
Properties
Molecular Formula |
C26H24N4 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-amino-4-(1-tritylimidazol-4-yl)butanenitrile |
InChI |
InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-30(20-29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2 |
InChI Key |
UAXDITLACGLYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(C#N)N |
Origin of Product |
United States |
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